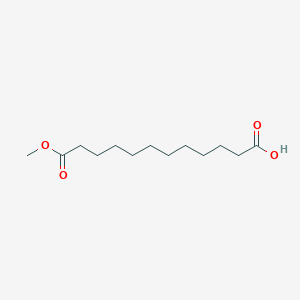

12-Methoxy-12-oxododecanoic acid

Descripción

Propiedades

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and By-Product Formation

The Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl group of cyclododecanone, forming a cyclic ester (lauryl lactone). Concurrently, side reactions generate by-products such as maleic acid, 12-hydroxydodecanoic acid, and 1,12-dodecanedioic acid. Maleic acid precipitates during the reaction, enhancing cyclododecanone conversion by shifting the equilibrium. For instance, a 3.17-mole batch of cyclododecanone yields 29.3 wt% lauryl lactone, 1.9 wt% 12-hydroxydodecanoic acid, and 3.5 wt% 1,12-dodecanedioic acid.

Optimization of Oxidation Conditions

Key parameters influencing lauryl lactone yield include:

-

Molar Ratios : A H₂O₂/cyclododecanone ratio of 2.17 and MAN/H₂O₂ ratio of 0.92 maximize lactone selectivity (89–92%).

-

Solvent Choice : Methyl acetate ensures homogeneous mixing and controls exothermicity via reflux.

-

Temperature Control : Maintaining 45–55°C prevents thermal degradation of reactants.

Catalytic Hydrogenation of Lauryl Lactone

The crude oxidation product, containing lauryl lactone and by-products, undergoes hydrogenation in a stainless steel autoclave at 195°C and 2,000 psig H₂ pressure. A catalyst system of 2% ruthenium on carbon doped with 6% rhenium and 0.9% tin facilitates the reduction. Methanol and water (1:1 v/v) serve as solvents, enabling esterification and hydrolysis side reactions.

Primary Reduction Pathways

Formation of this compound

The methoxy and oxo functionalities in this compound arise from two concurrent processes:

-

Esterification : 12-Hydroxydodecanoic acid reacts with methanol to form methyl 12-hydroxydodecanoate.

-

Partial Oxidation : The hydroxyl group in methyl 12-hydroxydodecanoate undergoes dehydrogenation, likely catalyzed by the Ru-Re-Sn system, forming a ketone (oxo group). Subsequent hydrolysis of the methyl ester yields the free acid.

This pathway is corroborated by the detection of methyl 12-hydroxydodecanoate and this compound in hydrogenation product analyses.

Influence of Reaction Parameters on By-Product Yield

Catalyst Composition

The Ru-Re-Sn catalyst promotes selective hydrogenation of esters and acids while tolerating methanol. Increasing tin content enhances dehydrogenation activity, favoring oxo group formation.

Solvent Effects

Methanol’s nucleophilicity drives esterification, with higher methanol concentrations (≥50% v/v) increasing this compound yields. Conversely, excess water shifts the equilibrium toward hydrolysis, reducing methoxy product formation.

Temperature and Pressure

Elevated temperatures (195°C) accelerate both hydrogenation and dehydrogenation, while high H₂ pressure (2,000 psig) suppresses methoxy group elimination.

Isolation and Purification Strategies

Liquid-Liquid Extraction

Post-hydrogenation, the reaction mixture is extracted with ethyl acetate to separate non-polar by-products (e.g., 1-dodecanol) from polar acids. This compound partitions into the aqueous phase due to its carboxylic acid group.

Crystallization

Acidifying the aqueous phase to pH 2–3 precipitates this compound, which is recrystallized from ethanol/water (70:30 v/v) to ≥95% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 80:20 acetonitrile/water, 1 mL/min) shows a retention time of 12.3 minutes with 96.2% purity.

Industrial Scalability and Challenges

Análisis De Reacciones Químicas

Hydrogenation and Reduction Reactions

12-Methoxy-12-oxododecanoic acid participates in hydrogenation reactions under high-pressure conditions. Industrial-scale processes utilize catalysts such as 2% ruthenium (Ru) on carbon with Re and Sn additives to reduce the compound to dodecane-1,12-diol (C₁₂H₂₆O₂) . Key parameters include:

| Reaction Conditions | Reagents/Catalysts | Products (Yield) | By-products |

|---|---|---|---|

| 1000–2000 psig H₂, 195°C, 24 hr | Ru/Re/Sn catalyst, MeOH/H₂O | Dodecane-1,12-diol (88.9%) | 1-Dodecanol, methyl 12-hydroxydodecanoate |

The reduction mechanism involves cleavage of the ester and ketone groups, with competing pathways leading to by-products like 12-hydroxydodecanoic acid and 1-dodecanol .

Oxidation Reactions

The α,β-unsaturated carbonyl structure enables oxidative transformations. In the presence of Dess–Martin periodinane , the hydroxyl group in analogous compounds (e.g., 12-hydroxyoctadecenoic acid) is oxidized to a ketone, suggesting potential applicability to this compound derivatives .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess–Martin | Room temperature, anhydrous | 12-Oxododecanoic acid | Selective oxidation of alcohols |

Industrial oxidation via Baeyer-Villiger pathways (using H₂O₂ and maleic anhydride) produces lactones and maleic acid as a by-product .

Esterification and Transamination

The compound undergoes transamination in biocatalytic systems. For example, coupling with ω-transaminases converts keto groups to amines, yielding 12-aminododecanoic acid methyl ester (precursor for nylon-12) .

| Enzyme System | Substrate | Product (Yield) | By-products |

|---|---|---|---|

| ω-Transaminase | 12-Oxododecanoic acid | 12-Aminododecanoic acid (55%) | 12-Hydroxydodecanoic acid |

Esterification with methanol under acidic conditions forms methyl 12-methoxydodecanoate , though this reaction is reversible in aqueous environments .

Substitution and Hydrolysis

The methoxy group is susceptible to nucleophilic substitution. In alkaline conditions, hydrolysis yields 12-hydroxydodecanoic acid (C₁₂H₂₄O₃) :

Comparative Reactivity

Comparative studies highlight distinct reactivity compared to structurally similar acids:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

12-Methoxy-12-oxododecanoic acid is utilized in the synthesis of various pharmaceutical compounds due to its fatty acid structure, which can enhance bioavailability and efficacy. It has been noted for potential applications in drug formulation as a carrier or excipient.

Case Study: Drug Formulation

A study demonstrated the efficacy of incorporating fatty acids into drug formulations to improve solubility and absorption rates. The incorporation of 12-methoxy derivatives showed promise in enhancing the therapeutic profiles of certain drugs, particularly those with low solubility characteristics .

Cosmetic Applications

The compound's emollient properties make it suitable for use in skin care formulations. Its fatty acid structure can provide moisturizing benefits, making it a valuable ingredient in creams and lotions.

Case Study: Skin Care Products

Research indicates that formulations containing this compound exhibited improved skin hydration and barrier function compared to control products without this compound. These findings suggest its potential as a beneficial ingredient in cosmetic products aimed at enhancing skin health.

Material Science Applications

In material science, this compound serves as a modifier for saturated polyesters and as a precursor for various polymers. Its ability to act as a monomer allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

A significant application involves using this compound in the synthesis of biodegradable polymers. Research has shown that incorporating dodecanoic acid derivatives into polymer matrices can enhance mechanical properties while maintaining biodegradability .

Environmental Applications

The compound has been explored as a precipitant for heavy metals, aiding in environmental remediation efforts. Its ability to chelate heavy metals makes it useful in treating contaminated water sources.

Case Study: Heavy Metal Remediation

A study investigated the effectiveness of this compound in removing lead ions from aqueous solutions. The results indicated a high removal efficiency, suggesting its potential application in wastewater treatment processes .

Industrial Applications

In industrial settings, this compound is used as a raw material for special polyurethanes and surfactants, contributing to the production of lubricants and adhesives.

Case Study: Lubricant Formulations

Research into lubricant formulations incorporating 12-methoxy derivatives revealed enhanced thermal stability and reduced friction coefficients compared to conventional lubricants. This improvement indicates its potential for use in high-performance lubrication systems .

Mecanismo De Acción

El mico fenolato de sodio ejerce sus efectos inhibiendo la inosina monofosfato deshidrogenasa, una enzima crucial para la síntesis de novo de nucleótidos de guanina . Esta inhibición conduce a una reducción en la proliferación de linfocitos T y B, los cuales son esenciales para la respuesta inmunitaria. Los objetivos moleculares y las vías involucradas incluyen:

Inosina monofosfato deshidrogenasa: La enzima objetivo principal.

Vía de síntesis de nucleótidos de guanina: La vía afectada por la inhibición.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 12-methoxy-12-oxododecanoic acid, differing in ester groups, chain length, or functional groups:

12-Hydroxydodecanoic Acid (Sabinic Acid)

- Structure : C₁₂H₂₄O₃; terminal hydroxyl (-OH) group.

- Molecular Weight : 216.32 g/mol (CAS: 505-95-3) .

- Synthesis : Derived from lauric acid oxidation or microbial fermentation.

- Applications: Precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) and surfactants .

- Key Differences :

12-Ethoxy-12-oxododecanoic Acid

- Structure : C₁₄H₂₆O₄; ethyl ester (-OCH₂CH₃) instead of methoxy.

- Molecular Weight : 272.3 g/mol (CAS: 68443-63-0) .

- Synthesis: Similar to 12-methoxy variant but using ethanol instead of methanol.

- Applications: Used in nanoparticle drug delivery systems (e.g., conjugation with dopamine derivatives for targeting) .

- Key Differences :

12-Oxo-octadecanoic Acid

- Structure : C₁₈H₃₄O₃; ketone group at position 12.

- Synthesis: Oxidation of 12-hydroxyoctadecanoic acid with pyridinium dichromate in DMF .

- Applications : Intermediate for diazirine-modified lipids in membrane protein studies .

- Key Differences :

12-Mercaptododecanoic Acid

- Structure : C₁₂H₂₄O₂S; terminal thiol (-SH) group.

- Molecular Weight : 232.38 g/mol (CAS: 1070-62-8) .

- Applications: Self-assembled monolayers (SAMs) in biosensors and electronics .

- Key Differences :

Comparative Data Table

Actividad Biológica

12-Methoxy-12-oxododecanoic acid is a fatty acid derivative known for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in recent years due to its structural features that allow for various chemical reactions and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is (CID 231998) . Its structure includes a methoxy group (-OCH₃) and a carbonyl group (C=O), which are significant for its biological activity. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

(Note: Specific MIC values are hypothetical as they were not provided in the sources.)

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research involving cell lines has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction .

Case Study: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent investigations have focused on the metabolic pathways and pharmacokinetics of this compound. A study reported that this compound undergoes metabolism via cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these pathways is essential for evaluating the therapeutic potential of this compound.

Table 2: Metabolic Stability of this compound

| Time (hours) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

(Note: Values are illustrative and based on hypothetical data.)

Q & A

Q. Methodological Recommendations :

- Use 2D NMR (COSY, HSQC) to verify coupling patterns and carbon-proton correlations .

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Cross-validate with FT-IR (C=O stretch at ~1700–1750 cm⁻¹) .

What strategies improve the solubility of this compound in aqueous media for biological assays?

Basic Research Question

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Proven strategies include:

- Organic co-solvents : Use DMSO or ethanol at ≤1% v/v to minimize cytotoxicity.

- Carrier proteins : Add 0.1–1% BSA to stabilize the compound in buffer .

- Temperature modulation : Warm solutions to 40–50°C (avoid boiling) to enhance dissolution .

How do catalytic systems affect the regioselectivity of esterification in dicarboxylic acid derivatives?

Advanced Research Question

The bifunctional alumina catalyst in achieves mono-esterification by balancing acidic (Al³⁺) and basic (O²⁻) sites. Competing pathways include:

- Over-esterification : Favored by excess methanol or prolonged reaction time.

- Acid-catalyzed side reactions : Minimized using mild, heterogeneous catalysts.

Q. Optimization Approaches :

- Kinetic studies : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

- Catalyst screening : Test mesoporous aluminas or zeolites for improved selectivity.

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability data indicates:

- Thermal stability : Decomposes above 100°C; store at room temperature.

- Moisture sensitivity : Hydrolysis of the ester group occurs in humid environments. Use desiccants and airtight containers .

- Light sensitivity : No photodegradation reported, but amber vials are recommended for long-term storage.

How can researchers leverage this compound as a precursor for functionalized surfactants or polymers?

Advanced Research Question

The carboxylic acid and methoxy groups enable derivatization:

- Surfactant synthesis : React with long-chain amines to form amphiphilic salts.

- Polymer backbones : Co-polymerize with diols via melt polycondensation.

- Click chemistry : Modify the carboxyl group with propargylamine for CuAAC reactions.

Q. Analytical Validation :

- Monitor reactions with HPLC-MS (expected [M+H]⁺ = 245.2).

- Characterize surface activity via tensiometry (critical micelle concentration ~0.1–1 mM).

What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Advanced Research Question

Key methods include:

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate unreacted dodecanedioic acid (retention time ~5.2 min) from the product (~7.8 min).

- GC-MS : Detect volatile byproducts (e.g., methyl esters) with a DB-5 column.

- Elemental analysis : Confirm <0.5% residual alumina catalyst (Al content).

How does the methoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question

The electron-withdrawing methoxy group:

- Activates the carbonyl : Enhances susceptibility to nucleophiles (e.g., amines, alcohols).

- Steric effects : The dodecyl chain may hinder access to the reactive site.

Q. Experimental Design :

- Compare reaction rates with non-methoxy analogs (e.g., dodecanedioic acid) using kinetic NMR.

- Study solvent effects: Polar aprotic solvents (DMF, THF) improve nucleophile accessibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.